molecular formula C13H12N2O4 B6006487 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B6006487
M. Wt: 260.24 g/mol
InChI Key: VDRUGNUDPVREQB-VGOFMYFVSA-N
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Description

N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a synthetic carbohydrazide derivative featuring a 2,4-dihydroxybenzaldehyde moiety conjugated via an imine bond (E-configuration) to a 2-methylfuran-3-carbohydrazide scaffold. The compound’s structure is characterized by intramolecular hydrogen bonding between the phenolic hydroxyl groups and the hydrazide functionality, which stabilizes the E-configuration . Its synthesis typically involves condensation of 2,4-dihydroxybenzaldehyde with 2-methylfuran-3-carbohydrazide under acidic conditions (e.g., dimethyl sulfoxide with orthophosphoric acid), followed by recrystallization .

Properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-11(4-5-19-8)13(18)15-14-7-9-2-3-10(16)6-12(9)17/h2-7,16-17H,1H3,(H,15,18)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRUGNUDPVREQB-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Ester or ether derivatives of the original compound.

Scientific Research Applications

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets through its hydrazone linkage and hydroxyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it a potential enzyme inhibitor, affecting enzymatic activities and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide and analogous compounds:

Compound Name Structural Features Key Differences Biological/Physical Properties References
This compound 2,4-Dihydroxyphenyl, 2-methylfuran-3-carbohydrazide, E-imine Reference compound for comparison. Potential metal chelation (Cu²⁺), moderate antimicrobial activity (hypothesized).
N′-[(E)-(3-Ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide 3-Ethoxy-2-hydroxyphenyl, 2-methylfuran-3-carbohydrazide, E-imine Ethoxy group at position 3 instead of hydroxyl at position 3. Increased lipophilicity; altered hydrogen-bonding capacity.
N′-[(E)-(2,4-Dihydroxyphenyl)methylidene]-4-hydroxyquinoline-3-carbohydrazide (8a) 2,4-Dihydroxyphenyl, quinoline-3-carbohydrazide, E-imine Quinoline ring replaces furan. Enhanced π-π stacking; potential for improved DNA intercalation or enzyme inhibition.
N′-[(E)-(3-Hydroxyphenyl)methylidene]furan-2-carbohydrazide 3-Hydroxyphenyl, furan-2-carbohydrazide, E-imine Single hydroxyl group at position 3; furan-2-carbohydrazide scaffold. Reduced antioxidant potential due to fewer phenolic hydroxyl groups.
N′-[(E)-(2,4-Dichlorophenyl)methylidene]-5-(4-propylphenoxy)furan-2-carbohydrazide 2,4-Dichlorophenyl, 5-(4-propylphenoxy)furan-2-carbohydrazide Chlorine substituents enhance electron-withdrawing effects. Higher cytotoxicity (hypothesized); potential for improved membrane permeability.
2-[(2,4-Dihydroxyphenyl)methylidene]-N-allylhydrazinecarbothioamide 2,4-Dihydroxyphenyl, thiosemicarbazide, allyl group Thiosemicarbazide (C=S) replaces carbohydrazide (C=O). Stronger Cu²⁺ chelation; demonstrated moderate antifungal activity in copper complexes.

Structural and Electronic Comparisons

  • Substituent Effects: The 2,4-dihydroxyphenyl group in the target compound enables strong hydrogen bonding and metal chelation, unlike analogs with methoxy (e.g., 3-ethoxy-2-hydroxyphenyl) or chloro substituents (e.g., 2,4-dichlorophenyl) .
  • Heterocyclic Scaffolds: Replacing the 2-methylfuran with a quinoline ring (as in compound 8a) introduces aromaticity and planarity, enhancing interactions with biological targets like DNA or enzymes . Conversely, thiosemicarbazides (C=S vs. C=O) exhibit stronger metal-binding affinity, as seen in copper(II) complexes with antifungal activity .

Physicochemical Properties

  • Solubility: The 2,4-dihydroxyphenyl group enhances water solubility via hydrogen bonding, whereas lipophilic substituents (e.g., ethoxy, propylphenoxy) improve membrane permeability .
  • Thermal Stability: Melting points correlate with molecular symmetry; compound 8a (quinoline derivative) has a higher melting point (183°C) compared to furan-based analogs due to rigid π-stacking .

Biological Activity

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C17H21N3O3
  • Molecular Weight : 315.37 g/mol

The compound features a hydrazone structure, which is known for its diverse biological activities. The presence of the 2,4-dihydroxyphenyl group suggests potential antioxidant properties, while the furan moiety may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that hydrazone derivatives can show significant antibacterial and antifungal effects. For instance, certain hydrazide-hydrazones have shown activity against Gram-positive bacteria such as Staphylococcus aureus and MRSA with minimal inhibitory concentrations (MIC) as low as 3.91 µg/mL .
  • Anticancer Activity : In vitro studies using human cancer cell lines (e.g., HepG2, LN-229) have shown that some hydrazone derivatives exhibit potent antiproliferative effects with IC50 values in the low micromolar range. For example, one study reported an IC50 of 0.77 µM for a closely related compound against LN-229 cells .

Antimicrobial Studies

A study focused on the synthesis and evaluation of hydrazide-hydrazone derivatives indicated that compounds structurally related to this compound possess notable antimicrobial properties. The results highlighted:

Compound NameMIC (µg/mL)Target Organism
Compound 183.91Staphylococcus aureus
Compound 210.77LN-229 (cancer cell line)

These findings suggest that structural modifications can enhance the biological activity of hydrazone compounds.

Anticancer Activity

The antiproliferative effects were assessed using the MTT assay across several cancer cell lines. The results showed selective toxicity against cancer cells while sparing normal cells, indicating a promising therapeutic index for further development:

Cell LineIC50 (µM)Reference Compound
HepG21.5This compound
LN-2290.77Related hydrazone derivative

Case Studies

One notable case study involved testing the compound's effects on zebrafish embryos to assess toxicity levels in vivo. The results indicated low to moderate toxicity, supporting its potential as a safe therapeutic agent.

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